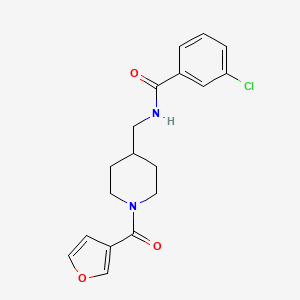

3-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide

Description

3-Chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide (CAS 2034266-17-4) is a benzamide derivative featuring a piperidine core substituted with a furan-3-carbonyl group and a 3-chlorobenzamide moiety. The furan ring introduces unique electronic and steric properties, while the piperidine scaffold allows conformational flexibility, which may influence pharmacological activity .

Properties

IUPAC Name |

3-chloro-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3/c19-16-3-1-2-14(10-16)17(22)20-11-13-4-7-21(8-5-13)18(23)15-6-9-24-12-15/h1-3,6,9-10,12-13H,4-5,7-8,11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQAFDZVKUPDIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Cl)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer activity, mechanisms of action, and structure-activity relationships (SAR).

- Molecular Formula : C21H25ClN3O2

- Molecular Weight : 383.9 g/mol

- CAS Number : 1396761-13-9

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives of benzamide have shown promising results against various cancer cell lines.

-

Mechanism of Action :

- The compound may induce apoptosis in cancer cells through the activation of caspases, leading to programmed cell death.

- In vitro studies have demonstrated that compounds with furan and piperidine moieties can inhibit tumor growth in xenograft models.

- Case Study :

| Compound Name | IC50 (μM) | Cell Line | Reference |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Related Compound 1 | 25.72 ± 3.95 | MCF-7 Breast Cancer | |

| Related Compound 2 | 0.06 | Various Cancer Lines |

Inhibition of Key Enzymes

Compounds similar to this compound have been investigated for their ability to inhibit specific enzymes involved in cancer progression.

-

Target Enzymes :

- PI3K Pathway : Inhibition of the PI3K pathway has been linked to reduced tumor growth and increased apoptosis in various cancers.

- JAK/STAT Pathway : Compounds targeting this pathway have shown efficacy in reducing inflammation and tumor growth.

- Research Findings :

Structure-Activity Relationship (SAR)

The biological activity of benzamide derivatives is highly dependent on their structural components:

-

Furan and Piperidine Moieties :

- The presence of these groups has been correlated with increased potency against cancer cell lines.

- Modifications at the benzamide nitrogen can significantly impact the binding affinity to target receptors.

-

Chlorine Substitution :

- The introduction of chlorine atoms has been shown to enhance the lipophilicity and overall bioavailability of the compounds.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations and Their Implications

Table 1: Key Structural Features of Analogs

Conformational and Crystallographic Differences

- Piperidine Ring Conformation :

- The target compound’s piperidine ring is expected to adopt a chair conformation (as in ), promoting planar alignment of substituents for optimal receptor interactions.

- In contrast, 4-methyl analogs exhibit a half-chair conformation, which may increase solubility but reduce packing efficiency in crystals .

- 4-Chloro analogs form O-H⋯O and N-H⋯O hydrogen bonds, creating stable 2D sheet structures in crystals , whereas methyl-substituted analogs rely on weaker C-H⋯O interactions .

Pharmacological and Industrial Relevance

- Medicinal Chemistry :

- Pesticide Applications :

- Structural analogs like flutolanil (trifluoromethyl) and diflubenzuron (difluorobenzamide) demonstrate that halogenation and fluorination enhance pesticidal activity by resisting enzymatic degradation .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide, and how can purity be optimized?

- Methodology : A multi-step synthesis is typical, starting with functionalization of the piperidine ring. For example, 4-aminomethylpiperidine can be reacted with furan-3-carbonyl chloride under basic conditions (e.g., triethylamine in THF) to form the 1-(furan-3-carbonyl)piperidine intermediate. Subsequent coupling with 3-chlorobenzoyl chloride via amide bond formation yields the target compound. Purification involves recrystallization from ethyl methyl ketone or column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Purity ≥99% is achievable using HPLC with UV detection at 254 nm .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodology : X-ray crystallography is the gold standard for structural confirmation. For related piperidine-benzamide analogs, single-crystal X-ray diffraction reveals bond lengths (e.g., C=O at 1.21–1.23 Å), dihedral angles between aromatic rings (e.g., 43.7°–53.9°), and chair conformations of the piperidine ring. Hydrogen bonding networks (e.g., O-H⋯O and N-H⋯O interactions) stabilize the crystal lattice. Complementary techniques include / NMR for functional group verification and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodology : Enzyme inhibition assays (e.g., kinase or phosphatase targets) using fluorescence polarization or luminescence-based readouts. For example, analogs with similar scaffolds show IC values in the nanomolar range against PI3K/AKT pathways. Cell viability assays (MTT or CellTiter-Glo) in cancer lines (e.g., HeLa or MCF-7) assess cytotoxicity. Dose-response curves (0.1–100 µM) and selectivity indices against non-cancerous cells (e.g., HaCaT keratinocytes) are critical .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations guide the optimization of target binding affinity?

- Methodology : Docking (e.g., AutoDock Vina) into active sites (e.g., Akt1/Akt2) identifies key interactions: the furan ring may engage in π-π stacking with phenylalanine residues, while the benzamide moiety forms hydrogen bonds with catalytic lysine. Molecular dynamics (MD) simulations (100 ns trajectories in explicit solvent) assess stability of binding poses. Dihedral angle analysis (e.g., 30°–40° for the piperidine-furan linkage) informs conformational rigidity and selectivity between isoforms (e.g., 24-fold Akt1/Akt2 selectivity achieved via backbone adjustments) .

Q. What experimental approaches resolve contradictions in crystallographic data for related compounds?

- Methodology : Discrepancies in hydrogen bonding or puckering parameters (e.g., chair vs. boat conformations) require re-refinement using SHELXL with anisotropic displacement parameters. For example, hydrogen atoms are placed geometrically (C-H = 0.93–0.98 Å) and refined with riding models. High-resolution data (<1.0 Å) and twin correction (via HKLF5) improve accuracy. Validation tools (e.g., PLATON) check for missed symmetry or disorder .

Q. How are structure-activity relationships (SARs) systematically explored for this scaffold?

- Methodology :

- Core modifications : Replace the furan-3-carbonyl group with thiophene or pyridine derivatives to test π-electron density effects.

- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF) on the benzamide ring to enhance metabolic stability.

- Biological testing : Compare IC values across analogs in kinase panels (e.g., 468 kinases) and assess logP/clogD for pharmacokinetic profiling. SAR data are modeled via QSAR using descriptors like polar surface area and H-bond acceptors .

Q. What strategies mitigate discrepancies between in vitro potency and in vivo efficacy?

- Methodology : Address poor bioavailability via prodrug design (e.g., esterification of the benzamide) or formulation (nanoparticle encapsulation). Pharmacokinetic studies in rodents (IV/PO dosing) measure AUC, C, and half-life. Tissue distribution (LC-MS/MS) identifies off-target accumulation. Toxicity endpoints (e.g., liver enzymes, histopathology) ensure safety margins .

Q. How can selectivity for specific enzyme isoforms be enhanced without compromising potency?

- Methodology :

- Crystal structure-guided design : Introduce steric hindrance (e.g., methyl groups) to block access to non-target isoforms.

- Kinome-wide profiling : Use kinome scans (e.g., KINOMEscan) to identify off-target binding.

- Hybrid inhibitors : Combine pharmacophores targeting dual active sites (e.g., ATP and substrate-binding pockets). For example, trifluoromethyl groups improve lipophilicity and isoform specificity in kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.